Product packaging for Cyproterone Acetate-13C2,d3(Cat. No.:)

Cyproterone Acetate-13C2,d3

Cat. No.: B13840035
M. Wt: 421.9 g/mol
InChI Key: UWFYSQMTEOIJJG-AEPOZUCSSA-N
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Description

Fundamental Principles of Stable Isotope Tracers in Chemical Biology

The core principle of stable isotope tracers lies in the mass difference between the labeled and unlabeled molecules. nih.govyoutube.com While chemically identical, the increased mass of the isotopically labeled compound allows it to be distinguished and quantified by mass spectrometry (MS). nih.gov This enables researchers to track the tracer molecule and its metabolites within a complex biological matrix like blood, urine, or tissue. oncohemakey.com

The process involves introducing the stable isotope-labeled compound into a biological system and then analyzing samples over time. creative-proteomics.com By measuring the ratio of the labeled to the unlabeled compound, scientists can determine the rates of metabolic processes, known as kinetic data. oncohemakey.com This provides a dynamic view of how a substance is processed in the body. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClO4 B13840035 Cyproterone Acetate-13C2,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29ClO4

Molecular Weight

421.9 g/mol

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1

InChI Key

UWFYSQMTEOIJJG-AEPOZUCSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Origin of Product

United States

Contextualization of Cyproterone Acetate As a Parent Compound in Research

Cyproterone (B1669671) acetate (B1210297) is a synthetic steroidal compound that functions as an antiandrogen and a progestin. ebi.ac.uknih.gov It is primarily used in the treatment of androgen-dependent conditions. drugbank.com In a research context, cyproterone acetate serves as the parent compound, meaning it is the primary molecule of interest from which derivatives, such as isotopically labeled versions, are created for specific research applications. google.comsid.ir Understanding the metabolism and pharmacokinetic profile of cyproterone acetate is crucial for its therapeutic applications. drugbank.com

Advanced Analytical Applications of Cyproterone Acetate 13c2,d3 in Quantitative Bioanalysis

Development and Validation of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. eijppr.com These methods are essential for accurately measuring drug concentrations in various biological samples, from plasma and serum to in vitro cell lysates and animal tissues. nih.gov The validation of these methods ensures that they are reliable and reproducible, adhering to stringent regulatory guidelines. clearsynth.com

The use of a stable isotope-labeled internal standard is a widely accepted practice in LC-MS/MS to achieve accurate and precise quantification. nih.gov Cyproterone (B1669671) Acetate-13C2,d3 is employed as an internal standard for the quantification of cyproterone acetate (B1210297). theses.cz Its chemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. eijppr.comlongdom.org These effects arise from co-eluting endogenous components of the matrix that can interfere with the ionization of the target analyte, leading to inaccurate results. eijppr.com The use of a stable isotope-labeled internal standard like Cyproterone Acetate-13C2,d3 is a primary strategy to compensate for these matrix effects. nih.govnih.gov

Since the internal standard and the analyte co-elute and have very similar physicochemical properties, they are affected by matrix interferences in the same way. nih.gov Any ion suppression or enhancement experienced by the cyproterone acetate will be mirrored by the this compound. medchemexpress.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be effectively normalized. nih.gov This approach significantly improves the reliability of the quantitative data.

Research has demonstrated that while ionization sources like electrospray ionization (ESI) are more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI), the use of a co-eluting stable isotope-labeled internal standard effectively mitigates these issues in both cases. longdom.orggimitec.com

The incorporation of this compound as an internal standard is crucial for enhancing the precision and accuracy of LC-MS/MS assays. veeprho.comnih.gov Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes random and systematic errors.

In a typical validated method, the precision is evaluated by calculating the coefficient of variation (CV) at different concentration levels, while accuracy is assessed by comparing the measured concentration to the nominal concentration. bham.ac.uk For instance, a validated LC-MS/MS method for cyproterone acetate in human plasma reported inter-batch precision with CVs ranging from 2.2% to 5.55% and accuracy between 95.5% and 100.0%. nih.gov Intra-batch precision showed CVs from 1.8% to 5.6% with accuracy between 92.0% and 99.4%. nih.gov Such high levels of precision and accuracy are achievable due to the effective use of an appropriate internal standard.

Table 1: Representative LC-MS/MS Method Validation Parameters for Cyproterone Acetate Quantification

ParameterResultReference
Linearity (Concentration Range)0.1 - 50.0 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)0.1 ng/mL nih.gov
Inter-Batch Precision (CV%)2.2% - 5.55% nih.gov
Inter-Batch Accuracy95.5% - 100.0% nih.gov
Intra-Batch Precision (CV%)1.8% - 5.6% nih.gov
Intra-Batch Accuracy92.0% - 99.4% nih.gov
Mean Recovery100.3% - 109.0% nih.gov

Analyzing drugs in complex biological matrices like in vitro cell lysates and animal tissues presents unique challenges due to the high content of proteins, lipids, and other potential interferences. nih.govnih.gov Developing a reliable LC-MS/MS method for these matrices requires careful optimization of both sample preparation and chromatographic conditions. amegroups.org

The primary goal of sample preparation is to extract the analyte of interest from the complex matrix while removing as many interfering substances as possible. nih.gov The addition of a labeled internal standard like this compound at the beginning of the sample preparation process is critical to account for any analyte loss during extraction.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. gimitec.com However, it is often the least effective in removing other matrix components like phospholipids, which can cause significant ion suppression. gimitec.com

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. longdom.org This technique can effectively remove many interfering substances.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts. longdom.org It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a wide range of matrix components. gimitec.com

The choice of sample preparation technique depends on the specific matrix and the required sensitivity of the assay. For complex matrices, more rigorous techniques like SPE are often preferred to minimize matrix effects and ensure accurate quantification. gimitec.com

Effective chromatographic separation is essential to resolve the analyte and its isotope-labeled internal standard from other matrix components, thereby reducing the potential for ion suppression. nih.gov The goal is to achieve a sharp, symmetrical peak for the analyte with a stable retention time.

Key aspects of chromatographic optimization include:

Column Selection: The choice of the stationary phase is critical. C18 reversed-phase columns are commonly used for the analysis of steroids like cyproterone acetate. nih.gov

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation. researchgate.net The pH of the mobile phase can also be adjusted to improve peak shape and selectivity. gimitec.com

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities and to reduce analysis time.

Flow Rate and Temperature: These parameters are adjusted to optimize separation efficiency and peak resolution.

By carefully optimizing these chromatographic parameters, it is possible to achieve baseline separation of the analyte from potential interferences, leading to a more robust and reliable assay. The co-elution of the analyte and its stable isotope-labeled internal standard ensures that any residual matrix effects are adequately compensated for.

Validation Parameters for Quantitative Assays (e.g., Linearity, Sensitivity, Recovery)

The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose. europa.eu Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for these validations, which typically assess parameters such as linearity, sensitivity (quantified by the lower limit of quantification, LLOQ), and recovery. europa.eueuropa.eu The use of a stable isotope-labeled internal standard like this compound is instrumental in meeting the stringent criteria for these parameters.

Linearity: A quantitative assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. Calibration curves are generated using a series of standards, and their acceptance is typically based on a correlation coefficient (r) and the accuracy of back-calculated concentrations. For the analysis of Cyproterone Acetate (CPA), methods using stable isotope internal standards consistently achieve excellent linearity. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay using an atmospheric pressure photoionization (APPI) source demonstrated linearity in the concentration range of 0.1–50.0 ng/mL. thieme-connect.com

Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. europa.eu For the LLOQ, the coefficient of variation (CV) should not exceed 20%. europa.eu Advanced analytical techniques have enabled highly sensitive detection of CPA. An online solid-phase extraction (SPE) coupled with LC-MS/MS achieved an LLOQ of 300 pg/mL (0.3 ng/mL) in human plasma. researchgate.netuliege.be Another LC-MS/MS method, employing photospray ionization, reported an even lower LLOQ of 1.0 ng/mL, which was noted as being five times more sensitive than when using an electrospray ionization (ESI) source. oup.com A highly sensitive HPLC-APPI-MS/MS assay reported an LLOQ of 0.1 ng/mL, sufficient for detecting terminal phase concentrations of the drug. thieme-connect.com

The table below summarizes the validation parameters from various published methods for the quantification of Cyproterone Acetate, where a stable isotope-labeled internal standard like this compound is typically employed.

Table 1: Validation Parameters for Cyproterone Acetate Quantitative Assays

Analytical Technique Linearity Range LLOQ Recovery Intra-day Precision (%RSD) Inter-day Precision (%RSD) Source(s)
HPLC-APPI-MS/MS 0.1–50.0 ng/mL 0.1 ng/mL 100.3–109.0% 1.8–5.6% 2.2–5.55% thieme-connect.com
Online SPE-LC-MS/MS Not Specified 0.3 ng/mL Not Specified Good Good researchgate.netuliege.be
LC-APPI-MS/MS Not Specified 1.0 ng/mL Not Specified Not Specified Not Specified oup.com
Online SPE-LC (UV) Not Specified 15 ng/mL 92.5–106.4% <10% <10% researchgate.net
HR-LC-MS (tSIM) Not Specified 2.4–78.1 pg/mL* Not Specified Not Specified Not Specified icr.ac.uk

Note: This range is for a panel of 11 progestins, with the specific LLOQ for Cyproterone Acetate falling within this range.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Stable Isotopes

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a powerful technique for the analysis of steroids. oup.com However, for many steroids, including cyproterone acetate, GC-MS analysis requires a chemical derivatization step to increase their volatility and thermal stability. oup.com This need for derivatization can add complexity and time to the sample preparation process. icr.ac.uk

Despite this, GC-MS provides high specificity, which is a significant advantage over less specific methods like radioimmunoassays (RIA). A comparative study found that while both GC/MS and RIA were suitable for a bioequivalence study of CPA, the GC/MS method was superior in terms of specificity. nih.gov The RIA was shown to be susceptible to cross-reactivity with metabolites, such as 15-beta-hydroxy-cyproterone acetate, leading to an overestimation of CPA concentrations, particularly at later time points. nih.gov

The use of a stable isotope-labeled internal standard in GC-MS is critical for accurate quantification. It corrects for variability during both the derivatization and the analytical run, ensuring that the final calculated concentration is reliable. Although effective, the requirement for derivatization has led to LC-MS methods becoming the technology of choice for most modern bioanalytical applications involving steroids like CPA. icr.ac.uk

Application in Other Advanced Analytical Techniques for Compound Quantification

Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative bioanalysis of small molecules like Cyproterone Acetate. icr.ac.uk The high specificity of tandem MS allows for the quantification of drugs in complex biological matrices with minimal sample clean-up and shorter chromatographic run times. oup.com The use of this compound as an internal standard is integral to the success of these advanced methods.

Several advanced LC-MS approaches have been developed for CPA quantification:

Online Solid-Phase Extraction (SPE) LC-MS/MS: This fully automated technique uses a pre-column for sample clean-up, directly coupled to the analytical LC column and the mass spectrometer. researchgate.netuliege.be This approach minimizes manual sample handling, reduces potential for error, and improves throughput. A method using a restricted access material (RAM) pre-column allowed for the direct injection of plasma samples for analysis. researchgate.netuliege.be

Advanced Ionization Techniques: While electrospray ionization (ESI) is common, other ionization sources have been shown to improve sensitivity for CPA. A method using Atmospheric Pressure Photoionization (APPI) was found to be more than 10 times more sensitive for CPA than ESI, resulting in a lower limit of quantification. oup.com Another study successfully used an APPI source for a highly sensitive assay with an LLOQ of 0.1 ng/mL. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution instruments, such as those with Orbitrap technology, is a growing trend. These instruments provide very high mass accuracy and resolution, allowing for extremely specific detection. A high-resolution LC-MS method using targeted selected ion monitoring (tSIM) was developed for the simultaneous quantification of 11 different progestins, including cyproterone acetate, from a small plasma volume. icr.ac.uk

Ultra-Performance Liquid Chromatography (UPLC/UHPLC): The move from traditional HPLC to UPLC or UHPLC systems, which use columns with smaller particle sizes, offers significant improvements in speed, resolution, and sensitivity. science.gov These systems allow for much faster analysis times (e.g., under 10 minutes) while maintaining or even improving chromatographic separation, making them highly suitable for high-throughput bioanalysis. science.gov

Table 2: Comparison of Advanced Analytical Techniques for Cyproterone Acetate Quantification

Technique Key Features Reported LLOQ for CPA Source(s)
Online SPE-LC-MS/MS Fully automated, direct plasma injection, reduced sample handling. 0.3 ng/mL researchgate.netuliege.be
HPLC-APPI-MS/MS High sensitivity due to efficient ionization of nonpolar compounds. 0.1 ng/mL thieme-connect.com
LC-Photospray-MS/MS Reported to be more sensitive than ESI for CPA. 1.0 ng/mL oup.com
HR-LC-MS (Orbitrap) High specificity and resolution, enables multiplexed analysis. Within 2.4–78.1 pg/mL range icr.ac.uk

Methodological Applications of Cyproterone Acetate 13c2,d3 in Drug Metabolism Research

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro models are fundamental to predicting a drug's behavior in vivo. Cyproterone (B1669671) Acetate-13C2,d3 plays a pivotal role as an internal standard in these assays, ensuring the accuracy and reproducibility of quantitative measurements.

Hepatic microsomes and hepatocytes are the gold standard in vitro systems for assessing drug metabolism, as they contain the primary enzymes responsible for biotransformation. In these systems, the metabolic stability of a drug is determined by monitoring its disappearance over time. Cyproterone Acetate-13C2,d3 is added to the incubation mixture at a known concentration to serve as an internal standard for the LC-MS/MS analysis of unlabeled CPA. This allows for the correction of variations in sample processing and instrument response, leading to a more accurate determination of the intrinsic clearance of CPA.

For example, in a typical hepatic microsomal stability assay, the concentration of CPA would be measured at several time points. The use of this compound allows for precise quantification, as illustrated in the hypothetical data below.

Table 1: Hypothetical Data from a Human Liver Microsomal Stability Assay for Cyproterone Acetate (B1210297) This table is for illustrative purposes and does not represent actual experimental data.

Time (minutes) CPA Concentration (µM)
0 1.00
5 0.85
15 0.62
30 0.38
60 0.15

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing an early indication of how quickly the drug might be cleared from the body.

The primary metabolic pathway of CPA involves hydroxylation to form its major active metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA). wikipedia.org Other pathways include deacetylation and the formation of other hydroxylated metabolites. nih.gov this compound is instrumental in these studies, not by tracing its own metabolism, but by ensuring the accurate quantification of the unlabeled parent drug and its metabolites. By comparing the peak areas of the analytes to that of the stable isotope-labeled internal standard, researchers can confidently identify and quantify the products of enzyme-mediated transformations.

This approach is crucial for building a comprehensive picture of the metabolic fate of CPA. The identification of metabolites is a key step in understanding the drug's potential for pharmacologically active or toxic byproducts.

While this compound itself is primarily used as an internal standard, the principle of isotopic labeling is central to investigating metabolic site specificity. By synthesizing analogs of CPA with isotopic labels at specific positions, researchers can pinpoint the exact sites of metabolic modification. For instance, if a deuterium (B1214612) atom is placed at a site susceptible to hydroxylation, a kinetic isotope effect (discussed in section 4.2.1) may be observed, slowing down the reaction at that site. This allows for a more detailed understanding of the regioselectivity of the metabolizing enzymes. Although specific studies detailing this for this compound are not publicly available, this is a well-established methodology in drug metabolism research.

Enzyme Kinetics and Reaction Mechanism Elucidation

Understanding the kinetics of the enzymes that metabolize a drug is essential for predicting its potential for drug-drug interactions and for understanding inter-individual variability in drug response.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is observed when the replacement of an atom with its heavier isotope leads to a change in the reaction rate. A primary KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The heavier isotope forms a stronger bond, requiring more energy to break, thus slowing the reaction.

While this compound, with its labeling on the acetate group, is not designed to probe the primary hydroxylation reactions on the steroid core, the principles of KIE are highly relevant to the study of CPA metabolism. For example, if a deuterium atom were to be placed at the 15β-position of CPA, a significant KIE would be expected for the formation of 15β-OH-CPA if the C-H bond cleavage at this position is the rate-limiting step. This would provide strong evidence for the mechanism of the enzymatic hydroxylation.

It is well-established that Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the metabolism of CPA. wikipedia.orgresearcher.liferesearchgate.net This is typically determined through a series of in vitro experiments using human liver microsomes or recombinant CYP enzymes. In these assays, this compound would be used as an internal standard to accurately quantify the depletion of the parent drug in the presence of various specific CYP inhibitors or individual recombinant enzymes.

Table 2: Hypothetical Inhibition of Cyproterone Acetate Metabolism in Human Liver Microsomes This table is for illustrative purposes and does not represent actual experimental data.

CYP Inhibitor Inhibitor Concentration (µM) % Inhibition of CPA Metabolism
Ketoconazole (B1673606) (CYP3A4) 1 92
Quinidine (CYP2D6) 10 8
Sulfaphenazole (CYP2C9) 10 5
Furafylline (CYP1A2) 10 3

Comparative Metabolomics Approaches Using Stable Isotope Labeling

In the field of drug metabolism research, stable isotope labeling is a powerful technique that provides unparalleled insights into the metabolic fate of a compound. nih.gov The use of isotopically labeled compounds, such as this compound, is central to comparative metabolomics studies, which aim to elucidate differences in metabolic pathways between distinct biological systems or under various conditions. nih.gov This approach allows for the precise tracking and quantification of a drug and its metabolites, overcoming many of the analytical challenges associated with complex biological matrices. nih.gov

The core principle of this methodology involves using a stable isotope-labeled version of the parent drug as an internal standard or tracer. This compound, which incorporates two carbon-13 (¹³C) atoms and three deuterium (²H or d) atoms, is chemically identical to the unlabeled Cyproterone Acetate (CPA) but has a higher molecular weight. This mass difference allows a mass spectrometer to distinguish between the labeled standard and the unlabeled drug and its metabolites. nih.gov

A typical comparative metabolomics experiment designed to investigate the metabolism of CPA in two different biological systems (e.g., System A vs. System B) would follow a structured workflow. System A and System B could represent, for example, primary human hepatocytes versus a liver cancer cell line, or hepatocytes from two different patient populations.

The experimental design would involve:

Incubating the unlabeled Cyproterone Acetate in both biological systems under identical conditions.

After a specified time, the reaction is stopped, and the samples are prepared for analysis. This involves extracting the drug and all its metabolites.

A known quantity of this compound is added to each sample extract. This is known as "spiking" the sample with an internal standard.

The samples are then analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.gov

The mass spectrometer detects the unlabeled CPA and its various metabolites, as well as the labeled this compound standard. Because the labeled standard is added in a known amount and behaves identically to the unlabeled compound during sample processing and ionization, it provides a precise reference for quantifying the parent drug and its metabolites. nih.gov This method, known as isotope dilution mass spectrometry, corrects for any sample loss during preparation or variations in instrument response, ensuring high accuracy and precision.

Detailed Research Findings

By applying this comparative approach, researchers can generate detailed quantitative data on the metabolic profile of Cyproterone Acetate. For instance, a hypothetical study comparing CPA metabolism in a healthy liver cell line (System A) versus a metabolically compromised cell line (System B) could yield results showing significant differences in the formation of key metabolites.

The primary metabolite of CPA is 15β-hydroxycyproterone acetate, formed through oxidation, while other hydroxylation and reduction products are also known to occur. wikipedia.org A comparative study would precisely quantify the levels of these metabolites in each system.

The findings from such a study could be presented in a data table, illustrating the differential metabolism of the drug.

Table 1: Hypothetical Comparative Analysis of Cyproterone Acetate Metabolism

Relative abundance of Cyproterone Acetate and its major metabolites in two distinct biological systems following a 24-hour incubation period. Data is normalized against the this compound internal standard.

CompoundMass-to-Charge Ratio (m/z)System A (Healthy Liver Cells) - Relative Abundance (%)System B (Compromised Liver Cells) - Relative Abundance (%)
Cyproterone Acetate (Unlabeled)417.1815.245.8
15β-hydroxycyproterone acetate433.1770.535.1
Other Hydroxylated Metabolites433.1710.312.5
Reduced Metabolites419.204.06.6

Interpretation of Findings:

Parent Drug Clearance: In System A (Healthy Liver Cells), only 15.2% of the initial compound remains as the parent drug, indicating efficient metabolic clearance. In contrast, System B (Compromised Liver Cells) shows 45.8% of the parent drug remaining, suggesting a significantly reduced metabolic capacity.

Major Metabolic Pathway: The formation of the primary metabolite, 15β-hydroxycyproterone acetate, is the dominant pathway in System A, accounting for 70.5% of the detected compounds. This pathway is markedly less active in System B, where this metabolite only constitutes 35.1% of the total. This points to a potential impairment in the specific enzymatic activity (likely CYP3A4) responsible for this conversion in System B. wikipedia.org

Minor Metabolic Pathways: The formation of other hydroxylated and reduced metabolites shows less dramatic differences, although their relative proportions are higher in System B, likely due to the impairment of the primary metabolic route.

Methodological Applications of Cyproterone Acetate 13c2,d3 in Pharmacokinetic Research

Preclinical Pharmacokinetic Study Design and Execution in Animal Models

Preclinical studies in animal models are fundamental to understanding a drug's behavior before it can be considered for human trials. rroij.com The design of these studies is crucial for obtaining reliable data. cancer.gov The use of isotopically labeled compounds like Cyproterone (B1669671) Acetate-13C2,d3 has become an invaluable part of this process.

Application of Stable Isotope Tracers for Pharmacokinetic Profiling

Stable isotope tracers, such as Cyproterone Acetate-13C2,d3, are instrumental in pharmacokinetic profiling. nih.gov The incorporation of stable isotopes like ¹³C and ²H (deuterium) into a drug molecule creates a variant that is chemically identical to the parent drug but has a different mass. medchemexpress.commdpi.com This mass difference allows for its simultaneous measurement alongside the unlabeled drug using mass spectrometry. mdpi.com

This technique is particularly advantageous in "tracer" studies. For instance, after an organism reaches a steady-state concentration with the unlabeled drug, a single dose of the labeled compound can be administered. nih.gov This allows researchers to study the kinetics of the drug under steady-state conditions without altering the existing therapeutic regimen. nih.gov The ability to distinguish between the newly administered labeled drug and the pre-existing unlabeled drug provides a clear picture of the drug's absorption, distribution, and elimination at a specific point in time. nih.gov

Table 1: Example of a Tracer Study Design

PhaseActionRationale
Loading Phase Administer unlabeled cyproterone acetate (B1210297) until steady-state is achieved.To mimic chronic exposure and establish a baseline.
Tracer Administration Administer a single dose of this compound.To track the fate of a new dose without interrupting the steady state.
Sampling Collect biological samples (e.g., plasma, tissue) at various time points.To measure the concentrations of both labeled and unlabeled compounds.
Analysis Utilize LC-MS/MS to differentiate and quantify the two forms of the drug.To determine pharmacokinetic parameters for the tracer dose.

This table illustrates a generalized approach to a tracer study. Specific parameters would be adapted based on the animal model and research objectives.

Research on Absorption, Distribution, and Excretion (ADME) Methodologies

ADME studies are fundamental to pharmacokinetics, detailing how a drug moves through and is eliminated from the body. biotechfarm.co.il The use of this compound enhances the precision of these studies. By administering the labeled compound, researchers can unequivocally track its path from the site of administration to its eventual excretion. nih.gov

In absorption studies, the labeled compound can help determine the rate and extent of drug uptake from a specific formulation or route of administration. biotechfarm.co.il Distribution studies benefit from the tracer as it allows for the quantification of the drug in various tissues, providing a clear map of where the drug accumulates. For excretion studies, analyzing urine and feces for the labeled compound and its metabolites offers a definitive account of the routes and rate of elimination. biotechfarm.co.il

Table 2: Key ADME Parameters Investigated Using Labeled Compounds

ParameterDescriptionHow Labeled Compound Helps
Bioavailability The fraction of an administered dose that reaches systemic circulation.Allows for direct comparison of plasma concentrations after oral (labeled) and intravenous (unlabeled) administration in the same animal. mdpi.com
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Precise measurement of plasma concentration of the tracer allows for more accurate Vd calculation. allucent.com
Clearance (CL) The rate at which a drug is removed from the body.By tracking the decline of the labeled compound's concentration over time, a precise clearance rate can be determined. allucent.com
Elimination Half-life (t½) The time required for the concentration of a drug in the body to be reduced by one-half.Direct measurement of the tracer's decay curve provides an accurate half-life. allucent.com

This table outlines key pharmacokinetic parameters and the enhanced insight gained through the use of stable isotope-labeled compounds.

Development of Bioavailability Assessment Methodologies in Animal Models

Assessing bioavailability is a critical step in drug development, and the use of stable isotope tracers offers a sophisticated method to achieve this. mdpi.com The "gold standard" for determining absolute bioavailability involves comparing the plasma concentration after oral administration to that after intravenous (IV) administration. However, performing these two administrations in different animals introduces inter-individual variability.

The use of a stable isotope tracer like this compound can circumvent this issue. In a common study design, the unlabeled drug is given intravenously, while the labeled drug is given orally to the same animal. mdpi.com By using LC-MS/MS to measure the concentrations of both the labeled and unlabeled drug in the same plasma samples, a direct comparison of the area under the curve (AUC) for both routes of administration can be made within the same subject, significantly reducing variability. mdpi.com

Advanced Pharmacokinetic Modeling Techniques Employing Labeled Data

The data generated from studies using this compound is particularly well-suited for advanced pharmacokinetic modeling, which can describe and predict the drug's behavior in the body.

Compartmental and Non-Compartmental Analysis of Labeled Compound Data

Pharmacokinetic data can be analyzed using two main approaches: non-compartmental analysis (NCA) and compartmental analysis. allucent.com

Non-Compartmental Analysis (NCA) is a model-independent method that calculates key pharmacokinetic parameters directly from the observed concentration-time data. allucent.comgdddrjournal.com Parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC are determined using algebraic equations, such as the trapezoidal rule for AUC. allucent.com The data from labeled compounds provides a clean and precise concentration-time curve, enhancing the accuracy of NCA-derived parameters.

Compartmental Analysis , on the other hand, uses mathematical models to describe the body as a series of interconnected compartments. allucent.comgdddrjournal.com The movement of the drug between these compartments is defined by rate constants. The rich data obtained from stable isotope tracer studies allows for the development of more robust and detailed compartmental models. For example, a two-compartment model might represent the drug moving from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues) and then being eliminated from the central compartment. The ability to track the tracer dose distinctly helps in accurately estimating the rate constants for these transfers.

Table 3: Comparison of NCA and Compartmental Analysis

FeatureNon-Compartmental Analysis (NCA)Compartmental Analysis
Approach Model-independent, relies on algebraic equations. allucent.comModel-dependent, uses differential equations to describe drug movement. gdddrjournal.com
Key Parameters Cmax, Tmax, AUC, t½, CL, Vd. allucent.comRate constants for absorption, distribution, and elimination; volumes of compartments.
Assumptions Fewer assumptions about drug distribution. allucent.comAssumes the body can be represented by a finite number of discrete compartments. allucent.com
Benefit of Labeled Data Provides a more precise concentration-time curve for accurate parameter calculation.Allows for better estimation of intercompartmental rate constants and model validation.

This table compares the two primary methods of pharmacokinetic analysis and highlights how data from labeled compounds benefits each.

Physiologically Based Pharmacokinetic (PBPK) Model Development with Isotope Data

Physiologically Based Pharmacokinetic (PBPK) modeling is a more sophisticated form of compartmental analysis. frontiersin.org Instead of abstract compartments, PBPK models are built using actual physiological and anatomical data, such as organ volumes, blood flow rates, and tissue composition. gdddrjournal.com These models aim to simulate the drug's ADME processes in a way that closely mirrors reality. frontiersin.org

Data from studies using this compound is exceptionally valuable for developing and validating PBPK models. The precise measurements of drug concentration in plasma and potentially in specific tissues (from preclinical animal studies) serve as critical inputs. This data can be used to refine parameters within the model, such as tissue-to-plasma partition coefficients and metabolic rates in specific organs like the liver. nih.gov The ability to validate the model's predictions against the clean, observed data from the labeled tracer increases confidence in the model's ability to simulate the drug's behavior under various scenarios and to extrapolate findings from animals to humans. frontiersin.orgnih.gov

Assessment of Drug-Drug Interactions and Induction/Inhibition Effects in Research Models

The use of stable isotope-labeled compounds, such as this compound, represents a sophisticated and precise methodology in the field of clinical pharmacology for evaluating drug-drug interactions (DDIs). This approach, often employed in "microdose" or "tracer" studies, allows for the unambiguous differentiation and quantification of an exogenously administered drug from its unlabeled counterpart or other endogenous substances. This is particularly crucial when investigating the effects of co-administered drugs on the metabolic pathways of a primary drug, in this case, cyproterone acetate.

Cyproterone acetate is known to be primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgdrugbank.com Consequently, its plasma concentration and therapeutic efficacy can be significantly altered by concomitant medications that either inhibit or induce this enzyme. hres.cawikipedia.org The utilization of this compound in research models provides a powerful tool to dissect these interactions with high sensitivity and specificity.

In a typical research model to assess DDIs, a subject might receive a standard therapeutic dose of an unlabeled drug that is a known or suspected interactor, while simultaneously or subsequently receiving a microdose of this compound. Blood samples are then collected over a period of time and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This analytical technique can differentiate between the labeled and unlabeled forms of the drug and its metabolites, allowing for precise pharmacokinetic profiling.

Investigating CYP3A4 Inhibition

To study the effect of a CYP3A4 inhibitor, a potent inhibitor such as ketoconazole (B1673606) or ritonavir (B1064) would be administered to a research cohort. hres.cawikipedia.org Following the administration of the inhibitor, a microdose of this compound is given. The pharmacokinetic parameters of the labeled cyproterone acetate are then compared to a baseline period where no inhibitor was administered. A significant increase in the Area Under the Curve (AUC) and a decrease in the clearance of this compound would indicate inhibition of its metabolism.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Co-administration with a Strong CYP3A4 Inhibitor

Pharmacokinetic Parameter Baseline (this compound alone) With CYP3A4 Inhibitor % Change
AUC₀-∞ (ng·h/mL) 150 600 +300%
Cₘₐₓ (ng/mL) 10 25 +150%
CL/F (L/h) 20 5 -75%
t₁/₂ (h) 40 160 +300%

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; CL/F: Apparent total clearance; t₁/₂: Elimination half-life. Data are hypothetical and for illustrative purposes.

Investigating CYP3A4 Induction

Conversely, to assess the impact of a CYP3A4 inducer, a compound like rifampicin (B610482) would be administered for a period sufficient to achieve maximal enzyme induction. hres.cafda.gov Subsequently, a microdose of this compound is administered. In this scenario, an increase in the clearance and a corresponding decrease in the AUC of the labeled cyproterone acetate would demonstrate the induction of its metabolic pathway.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Co-administration with a Strong CYP3A4 Inducer

Pharmacokinetic Parameter Baseline (this compound alone) With CYP3A4 Inducer % Change
AUC₀-∞ (ng·h/mL) 150 50 -67%
Cₘₐₓ (ng/mL) 10 6 -40%
CL/F (L/h) 20 60 +200%
t₁/₂ (h) 40 13 -68%

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; CL/F: Apparent total clearance; t₁/₂: Elimination half-life. Data are hypothetical and for illustrative purposes.

The detailed findings from such studies are critical for predicting clinically significant drug interactions and informing prescribing guidelines. The use of this compound in these research models allows for the generation of robust and unequivocal data on the magnitude of interaction with various CYP3A4 modulators, thereby enhancing the safe and effective use of cyproterone acetate in clinical practice.

Emerging Research Perspectives and Future Directions for Cyproterone Acetate 13c2,d3 Studies

Integration with Systems Biology and Multi-Omics Research

The use of stable isotope-labeled compounds like Cyproterone (B1669671) Acetate-13C2,d3 is becoming increasingly crucial in the fields of systems biology and multi-omics research. acs.orgnih.gov By tracing the metabolic fate of this labeled steroid, researchers can gain a more holistic understanding of its impact on various biological pathways.

In the context of multi-omics, which involves the comprehensive analysis of various "omes" such as the genome, proteome, and metabolome, Cyproterone Acetate-13C2,d3 can serve as a powerful probe. For instance, its application can help to link changes in gene expression (toxicogenomics) with the formation of specific metabolites. acs.orgnih.gov This is particularly valuable in understanding metabolism-mediated toxicities, where interpreting large datasets from genomics studies can be challenging. acs.orgnih.gov The use of stable isotope-labeled compounds can simplify data interpretation by directly linking metabolic pathways to genomic and proteomic alterations. acs.orgnih.gov

Future research will likely see the expanded use of this compound in these integrated approaches to:

Elucidate complex metabolic networks. acs.orgnih.gov

Identify novel drug targets and biomarkers.

Understand the mechanisms of drug-induced toxicities on a systems level. acs.orgnih.gov

Novel Analytical Technologies for Labeled Compound Analysis

The analysis of isotopically labeled compounds such as this compound heavily relies on sophisticated analytical techniques, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being at the forefront. symeres.comacs.orgnih.gov Recent advancements in these technologies are significantly enhancing the precision, sensitivity, and scope of research.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold-standard methods for steroid analysis. mdpi.com The use of isotopically labeled internal standards, such as this compound, is critical for accurate quantification in complex biological matrices. mdpi.com

Recent developments in MS-based approaches have overcome many limitations of older methods, allowing for the determination of a wide panel of steroids in a single analysis with high specificity and sensitivity. mdpi.com Techniques like isotope-dilution mass spectrometry (IDMS) are particularly powerful, providing highly accurate and reproducible quantification by detecting the "heavy" (isotope-enriched) and "light" (native) forms of the compound simultaneously. ckisotopes.com

Key Analytical Techniques for Labeled Steroid Analysis

Analytical Technique Description Advantages for Labeled Compound Analysis
GC-MS Gas Chromatography-Mass Spectrometry Considered a "gold standard" for steroid determination. mdpi.com
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry Offers high-resolution separation and rapid, reproducible results for complex mixtures. mdpi.com
GC-IRMS Gas Chromatography-Isotope Ratio Mass Spectrometry Provides high-precision measurements of carbon isotope ratios, crucial for distinguishing between endogenous and exogenous steroids. nih.govrsc.orgrsc.org
UPLC-MS/MS Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Delivers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. science.gov

| NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy | Allows for detailed structural characterization of biomolecules and their interactions. symeres.com |

Development of New Synthetic Strategies for Complex Labeled Steroids

The synthesis of complex isotopically labeled steroids like this compound presents significant chemical challenges. simsonpharma.com However, ongoing research is focused on developing more efficient and versatile synthetic routes.

One approach involves the use of advanced starting materials and multi-step reaction pathways. For example, the synthesis of cyproterone acetate (B1210297) itself can be achieved from solasodine (B1681914) through a series of chemical transformations. google.com The introduction of stable isotopes at specific positions within the molecule requires careful planning and execution of these synthetic steps.

Future developments in this area are expected to focus on:

Novel Catalytic Methods: Employing new catalysts to improve the efficiency and selectivity of isotope incorporation.

Biocatalysis: Utilizing enzymes to perform specific labeling reactions under mild conditions.

Combinatorial Synthesis: Developing methods to create libraries of labeled steroids for broader screening purposes.

Expansion of Isotope Tracer Applications beyond Traditional Pharmacokinetics and Metabolism

While this compound is a valuable tool in traditional absorption, distribution, metabolism, and excretion (ADME) studies, its applications are expanding into new research domains. symeres.comacs.orgnih.gov

Emerging Applications of Labeled Steroids:

Mechanistic Toxicology: By strategically placing stable isotopes, researchers can investigate the mechanisms of toxicity. For example, deuterium (B1214612) labeling has been used to mitigate drug-induced renal toxicity. acs.orgnih.gov

Environmental Science: Labeled compounds are used to trace the fate of environmental contaminants, providing insights into their persistence and impact. symeres.com In one study, this compound was used as an internal standard to study progestins in the environment. theses.cz

Doping Control: Isotope ratio mass spectrometry (IRMS) is a powerful tool in anti-doping analysis. By measuring the carbon isotope ratios in steroids, it is possible to distinguish between naturally occurring (endogenous) and synthetic (exogenous) sources. nih.govrsc.orgrsc.org

Metabolic Research: Stable isotope-labeled compounds are used to study metabolic pathways in various organisms. For instance, 13C-labeled glucose helps track glucose metabolism in the body.

The ability to use tracer doses of isotopically labeled drugs allows for the study of pharmacokinetics at steady-state concentrations without perturbing the system, providing valuable data on drug metabolism and clearance. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.